molecular formula C20H23N3O2S B6332526 3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile CAS No. 1025297-19-1

3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile

Cat. No. B6332526
CAS RN: 1025297-19-1
M. Wt: 369.5 g/mol
InChI Key: HMPLULKWJYADBM-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Butylamino)-2-((4-methylphenyl)sulfonyl)-3-(phenylamino)prop-2-enenitrile, referred to as BMPSP, is a synthetic compound that has been studied for its potential to be used in a variety of scientific applications. It is a derivative of the amino acid alanine and is composed of a butylamino group, a 4-methylphenylsulfonyl group, and a phenylamino group. BMPSP has been used in various fields of research, including organic chemistry, biochemistry, pharmacology, and materials science.

Scientific Research Applications

BMPSP has been used in a variety of scientific research applications. In organic chemistry, it has been used as a reagent in the synthesis of other compounds. In biochemistry, it has been used to study protein-protein interactions and enzyme activities. In pharmacology, it has been used to study the effects of drugs on the body. In materials science, it has been used to study the properties of polymers.

Mechanism of Action

The mechanism of action of BMPSP is not well understood. However, it is believed that the butylamino group is responsible for its ability to interact with proteins, enzymes, and other molecules. The 4-methylphenylsulfonyl group is believed to be responsible for its ability to form polymers. The phenylamino group is believed to be responsible for its ability to interact with drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPSP are not well understood. However, it is believed that it may be able to interact with proteins and enzymes, which could lead to changes in biochemical pathways and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using BMPSP in lab experiments is that it is relatively easy to synthesize and has a wide range of applications. However, it is important to note that the effects of BMPSP on proteins, enzymes, and other molecules are not well understood and may vary depending on the specific experiment.

Future Directions

Some potential future directions for research involving BMPSP include:
• Investigating the effects of BMPSP on proteins and enzymes
• Studying the effects of BMPSP on drug metabolism
• Examining the effects of BMPSP on the structure and properties of polymers
• Investigating the effects of BMPSP on cell signaling pathways
• Exploring the use of BMPSP in drug delivery systems
• Investigating the effects of BMPSP on gene expression
• Examining the effects of BMPSP on the immune system
• Exploring the use of BMPSP in tissue engineering

Synthesis Methods

BMPSP can be synthesized from alanine using a three-step reaction. First, alanine is reacted with an acid anhydride, such as acetic anhydride, to form a carboxylic acid. This carboxylic acid is then reacted with an amine, such as butylamine, to form an amide. Finally, the amide is reacted with a sulfonyl chloride, such as 4-methylphenylsulfonyl chloride, to form BMPSP.

properties

IUPAC Name

(Z)-3-anilino-3-(butylamino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-4-14-22-20(23-17-8-6-5-7-9-17)19(15-21)26(24,25)18-12-10-16(2)11-13-18/h5-13,22-23H,3-4,14H2,1-2H3/b20-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPLULKWJYADBM-VXPUYCOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)C)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN/C(=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)C)/NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-anilino-3-(butylamino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

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